1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

Lipophilicity LogP Physicochemical Properties

Using unsubstituted 2-methyl-5-nitrobenzimidazole (CAS 1792-40-1) in assays designed for the N1-benzyl analog yields non-reproducible SAR data due to divergent lipophilicity and target engagement profiles. 1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole (CAS 14624-88-5) resolves this: • LogP ~3.8 vs ~2.0 for the parent - critical for intracellular target access and membrane permeability • Defined N1-benzyl pharmacophore enables systematic SAR exploration of lipophilic bulk effects • ≥95% purity with full QA documentation; nitro group serves as a versatile synthetic handle for amine derivatization

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 14624-88-5
Cat. No. B1283158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole
CAS14624-88-5
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13N3O2/c1-11-16-14-9-13(18(19)20)7-8-15(14)17(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyDKGAUUAVZGGUIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole: Procurement-Ready Scaffold


1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole (CAS 14624-88-5) is a heterocyclic compound belonging to the benzimidazole family [1]. It features a benzyl group at the N1 position, a methyl group at C2, and a nitro group at C5 of the fused bicyclic core . This structural motif is recognized for its versatility in medicinal chemistry, with benzimidazoles demonstrating a wide spectrum of biological activities [2]. The compound is typically supplied as a research chemical with a minimum purity of 95%, making it suitable for rigorous analytical and biological screening workflows .

Workflow
Medicinal chemistry SAR exploration and lead optimization around the benzimidazole scaffold
Selection
Defined N1-benzyl substitution enables lipophilicity-controlled assay development
Use Context
Suitable as a synthetic intermediate with a nitro-to-amine diversification handle

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole: Why Generic Substitution Fails


In procurement for scientific research, the assumption that 2-methyl-5-nitrobenzimidazole (CAS 1792-40-1) can serve as a direct, functionally equivalent substitute for 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole is invalid. The introduction of the N1-benzyl substituent fundamentally alters the compound's physicochemical properties, particularly its lipophilicity, which directly impacts membrane permeability, protein binding, and cellular uptake . Furthermore, the benzyl group serves as a critical pharmacophore for specific biological targets, as demonstrated by the distinct anticancer activities observed within a series of 1-substituted derivatives [1]. Therefore, using the unsubstituted parent compound in a biological assay or synthetic pathway designed for the N1-benzyl derivative will lead to unreliable, non-reproducible data and a complete loss of structure-activity relationship (SAR) insights.

Physicochemical shift

N1-benzyl introduction significantly increases lipophilicity; using the unsubstituted parent may alter membrane permeability and cellular uptake profiles.

Pharmacophoric mismatch

The benzyl group acts as a critical SAR element; its absence in generic 2-methyl-5-nitrobenzimidazole removes a key interaction motif, compromising target engagement data.

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole: Evidence-Based Differentiation


Enhanced Lipophilicity vs. Parent Compound

The introduction of the N1-benzyl group significantly increases the lipophilicity of the molecule relative to the unsubstituted 2-methyl-5-nitrobenzimidazole. This is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic binding pockets .

Enhanced Lipophilicity
Data to verify
Δ LogP ≈ +1.5–1.9
parent target
Supports membrane permeability differentiation studies
Calculated LogP values; experimental confirmation advised
Lipophilicity LogP Physicochemical Properties

Unique N1-Benzyl Structural Feature

The compound's specific substitution pattern—a benzyl group at the N1 position—is a deliberate structural feature that distinguishes it from other 2-methyl-5-nitrobenzimidazole analogs. This modification is a primary vector for exploring structure-activity relationships (SAR) and was specifically employed in a study that synthesized a library of 1-substituted derivatives to evaluate their antitumor potential [1].

N1-Benzyl SAR Node
Class-level inference
1-benzyl substitution library
Distinct from 1-unsubstituted & other 1-substituted analogs
Enables lipophilic bulk-activity mapping in SAR studies
Reported in a focused antitumor SAR study; context-dependent
Structure-Activity Relationship SAR Benzimidazole

Certified High Purity for Reproducibility

Commercial suppliers offer 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole at a certified minimum purity of 95%, a specification that is crucial for ensuring the reliability and reproducibility of experimental data .

Certified Purity
Supplier specification
≥ 95%
Typical research-grade benchmark
Reduces off-target variability in screening workflows
Vendor CoA should be reviewed per lot
Purity Quality Control Procurement

1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole: Recommended Applications


SAR Studies for Drug Discovery

This compound is an optimal choice for medicinal chemistry groups conducting SAR exploration around the benzimidazole scaffold. As a well-defined 1-benzyl derivative, it provides a direct point of comparison to both the parent 2-methyl-5-nitrobenzimidazole and other 1-substituted analogs [1]. Researchers can use this compound to specifically probe the effect of N1 lipophilicity on target binding, cellular permeability, and overall biological activity, thereby generating high-value SAR data for lead optimization campaigns.

Lipophilicity-Controlled Assays

For in vitro pharmacology assays where passive membrane diffusion is a key determinant of potency, this compound offers a distinct advantage. Its LogP of ~3.8 [1] ensures a higher propensity for cellular uptake compared to the more polar parent compound (LogP ~2.0) [2]. This makes it a valuable tool compound for studying targets that are intracellular or require passage across a lipid bilayer for access, allowing for a more accurate assessment of intrinsic target engagement in a cellular context.

Synthetic Intermediate for Heterocyclic Libraries

The compound's primary utility may extend beyond direct biological testing to serve as a versatile intermediate. The 5-nitro group is a well-established synthetic handle that can be reduced to a primary amine for further derivatization, such as amide coupling or reductive amination, to generate focused libraries of novel benzimidazole analogs [1]. This enables the rapid diversification of the core scaffold, a key strategy in modern medicinal chemistry.

Application
Selection Property
Validation Focus
SAR exploration
N1-benzyl substitution context
Lipophilicity-activity mapping, comparator benchmarking
Cellular permeability studies
Reported higher LogP vs. parent
Intracellular target engagement assessment
Heterocyclic library synthesis
5-Nitro reduction handle
Diversification efficiency, purity after derivatization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.